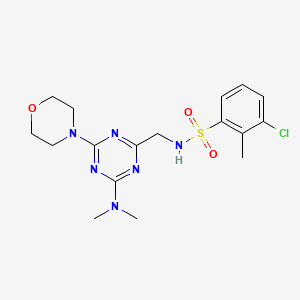

3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide" is a triazine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. It features a 1,3,5-triazine core substituted with chloro, dimethylamino, morpholino, and benzenesulfonamide groups. This structural complexity enables diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Initial Reactions: : The synthesis begins with the preparation of 4-(dimethylamino)-6-morpholino-1,3,5-triazine through the reaction of cyanuric chloride with dimethylamine and morpholine under controlled conditions.

Subsequent Steps: : The triazine derivative is then reacted with 3-chloro-2-methylbenzenesulfonamide in the presence of a suitable catalyst, usually a base like triethylamine, at elevated temperatures to afford the final product.

Industrial Production Methods

In industrial settings, this compound is produced in bulk by optimizing the synthetic routes to increase yield and purity. Key aspects include:

Scalable Reactions: : Ensuring that reactions are scalable without significant loss in efficiency.

Cost-Effective Reagents: : Using cost-effective reagents and catalysts.

Safety Protocols: : Implementing stringent safety protocols due to the potential hazards associated with the reagents and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation and Reduction: : This compound can undergo oxidation and reduction, influencing its electronic properties and activity.

Substitution: : It is prone to nucleophilic and electrophilic substitution reactions due to the presence of halogen and amino groups.

Common Reagents and Conditions

Oxidizing Agents: : Sodium periodate, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

Substitution Reactions: : Often facilitated by bases like sodium hydroxide or acids like hydrochloric acid under controlled conditions.

Major Products

The primary products depend on the reaction type:

Oxidation: : Conversion to sulfoxides or sulfones.

Reduction: : Formation of amine derivatives.

Substitution: : Varied substitution products on the triazine and benzenesulfonamide moieties.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of benzenesulfonamides, particularly those incorporating triazine moieties, have exhibited promising anticancer properties. For instance, a study synthesized several benzenesulfonamides that demonstrated notable activity against various human tumor cell lines, including lung, colon, and breast cancer cells. The most effective compounds showed low micromolar GI50 values (1.9–3.0 μM) against these cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Lines Tested | GI50 (μM) |

|---|---|---|

| Compound A | Lung, Colon | 1.9 |

| Compound B | Breast | 3.0 |

| Compound C | Ovarian | 2.5 |

Enzyme Inhibition

Another significant application is the inhibition of specific enzymes related to disease processes. Compounds similar to 3-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide have been shown to act as effective inhibitors of cholinesterase enzymes, which are crucial in the management of conditions like Alzheimer's disease. The structural motifs in these compounds enhance their binding affinity to enzyme active sites, making them suitable candidates for further development as therapeutic agents .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activities. Sulfonamide derivatives have historically been utilized for their antibacterial properties, and ongoing research aims to evaluate the effectiveness of triazine-containing sulfonamides against various bacterial strains. Preliminary studies indicate that modifications in the sulfonamide structure can lead to enhanced antimicrobial efficacy .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound involves complex chemical reactions that can yield various derivatives with altered biological activities. Structure-activity relationship (SAR) studies are critical for optimizing these compounds for specific therapeutic targets. For instance, modifications in substituents on the triazine ring have been correlated with increased potency against cancer cell lines and improved selectivity for enzyme inhibition .

Table 2: Structure-Activity Relationships

| Modification | Biological Activity | Reference |

|---|---|---|

| Dimethylamino Group | Increased enzyme inhibition | |

| Morpholino Substitution | Enhanced anticancer activity |

Future Directions in Research

The ongoing exploration of this compound's applications includes:

- In vivo studies to assess efficacy and safety profiles.

- Combination therapies with existing chemotherapeutics to evaluate synergistic effects.

- Mechanistic studies to elucidate the pathways through which these compounds exert their biological effects.

Wirkmechanismus

The compound exerts its effects through a combination of molecular interactions:

Binding: : Binds to specific enzymes or receptors, altering their function.

Pathways: : Influences cellular pathways, leading to desired biological outcomes.

Target Interaction: : Direct interaction with molecular targets like DNA, proteins, or membranes, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-chloro-N-((4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

3-chloro-N-((4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

3-chloro-N-((4-(dimethylamino)-6-piperazin-1-yl-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

Uniqueness

This compound's uniqueness lies in the presence of a morpholino group, which enhances its solubility and ability to interact with a wider range of biological targets compared to similar compounds. The specific arrangement of functional groups provides distinct reactivity and selectivity profiles, making it versatile for various applications.

This article provides a detailed overview of the compound, addressing its synthesis, reactions, applications, and uniqueness. It's a fascinating molecule with vast potential across multiple scientific and industrial domains.

Biologische Aktivität

3-Chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a sulfonamide compound that incorporates a 1,3,5-triazine moiety. This class of compounds has garnered attention due to their potential biological activities, particularly as enzyme inhibitors and in cancer therapy. The following sections detail the biological activities associated with this compound, including its mechanisms of action, cytotoxicity, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a complex structure that can be broken down into distinct functional groups:

- Chloro group : Enhances the lipophilicity and biological activity.

- Dimethylamino group : May contribute to the compound's interaction with biological targets.

- Morpholino and triazine moieties : Implicated in various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that sulfonamides with triazine structures can inhibit various enzymes involved in critical biochemical pathways. Notably, these compounds have been shown to exhibit:

- Anticholinesterase activity : Potentially beneficial for treating neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase.

- Antioxidant properties : Providing protection against oxidative stress by scavenging free radicals.

Enzyme Inhibition

Studies have demonstrated that sulfonamide derivatives can act as effective enzyme inhibitors. For instance:

- Cholinesterase Inhibition : Compounds similar to this compound have shown significant inhibition of cholinesterase enzymes, which are crucial for neurotransmitter regulation .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to assess the compound's potential as an anticancer agent. The following data summarizes findings from such studies:

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:

- Alzheimer's Disease : A study indicated that triazine-based sulfonamides could significantly reduce cholinesterase activity in vitro, suggesting potential for therapeutic use in Alzheimer's management .

- Cancer Therapy : Research involving triazine derivatives demonstrated promising results in inhibiting tumor growth in xenograft models, supporting their role as potential chemotherapeutic agents .

Eigenschaften

IUPAC Name |

3-chloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN6O3S/c1-12-13(18)5-4-6-14(12)28(25,26)19-11-15-20-16(23(2)3)22-17(21-15)24-7-9-27-10-8-24/h4-6,19H,7-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNNFMOPKORRJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.